REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH:10]=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C([O-])(=O)C.[NH4+].[N+:17]([CH3:20])([O-:19])=[O:18]>>[N+:17]([CH:20]=[CH:10][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][CH:2]=[CH:3]2)([O-:19])=[O:18] |f:1.2|
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Name
|
|
Quantity
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7.5 g
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Type
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reactant
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Smiles
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N1C=CC2=CC(=CC=C12)C=O
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
77 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
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Control Type
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UNSPECIFIED
|
Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
|
evaporated in vacuo
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Type
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CUSTOM
|
Details
|
The residue was triturated with water
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Name
|
|
Type
|
product
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Smiles
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[N+](=O)([O-])C=CC=1C=C2C=CNC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |